

# An In-depth Technical Guide to the Physicochemical Properties of 2',4'-Dimethoxychalcone

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-
CAS No.:	67756-04-1
Cat. No.:	B15319870

[Get Quote](#)

## Introduction: The Significance of 2',4'-Dimethoxychalcone in Modern Research

Chalcones represent a critical class of flavonoids, characterized by a distinctive three-carbon  $\alpha,\beta$ -unsaturated carbonyl system linking two aromatic rings.[1] This structural motif serves as a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Among these, 2',4'-dimethoxychalcone has emerged as a compound of significant interest for researchers and drug development professionals. Its specific substitution pattern influences its electronic and steric properties, which in turn dictate its interactions with biological targets and its overall pharmacological profile.

Recent studies have highlighted the potential of 2',4'-dimethoxychalcone as a heat shock protein 90 (Hsp90) inhibitor, a key target in cancer therapy due to its role in stabilizing numerous oncogenic proteins.[4] Its ability to inhibit the growth of irressa-resistant non-small cell

lung cancer cells suggests it could serve as a valuable lead compound for overcoming acquired drug resistance.[4] A thorough understanding of its physicochemical properties is therefore paramount for its synthesis, characterization, and formulation into viable therapeutic agents. This guide provides a comprehensive analysis of these properties, grounded in established experimental methodologies and their theoretical underpinnings, to empower researchers in their pursuit of novel therapeutics.

## Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to establish its precise molecular identity. 2',4'-Dimethoxychalcone is systematically named (2E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one.[5] The "(2E)" designation confirms the trans configuration of the double bond within the propenone linker, a crucial detail influencing the molecule's overall geometry and its ability to fit into biological binding pockets.

Caption: Chemical structure of 2',4'-dimethoxychalcone.

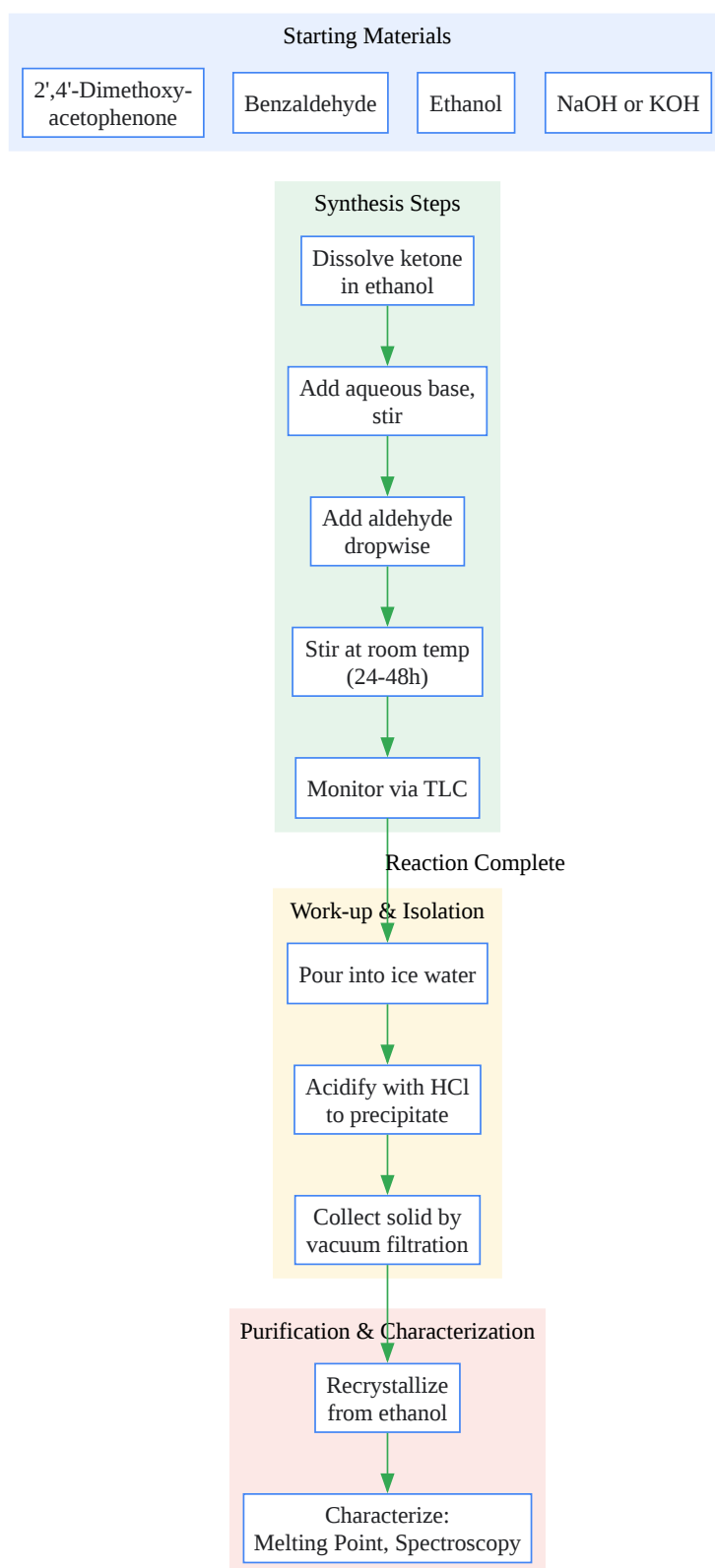
**Table 1: Core Chemical and Physical Properties** This table summarizes the fundamental physicochemical properties of 2',4'-dimethoxychalcone based on available data. It is crucial to distinguish between experimentally determined and computationally predicted values, as the latter provide estimations that await laboratory verification.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>16</sub> O <sub>3</sub>	PubChem[5]
Molecular Weight	268.31 g/mol	PubChem[5], Sigma-Aldrich
CAS Number	1154-77-4	Sigma-Aldrich, ChemicalBook[6]
IUPAC Name	(2E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one	PubChem[5]
Appearance	Solid	Sigma-Aldrich
XLogP3 (Computed)	3.6	PubChem[5]
Hydrogen Bond Donor Count	0	PubChem[5]
Hydrogen Bond Acceptor Count	3	PubChem[5]
Rotatable Bond Count	4	PubChem[5]

## Synthesis: The Claisen-Schmidt Condensation

The most prevalent and robust method for synthesizing chalcones, including 2',4'-dimethoxychalcone, is the Claisen-Schmidt condensation.[7] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.[7] For the synthesis of the title compound, 2',4'-dimethoxyacetophenone is reacted with benzaldehyde.

The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. The base abstracts an  $\alpha$ -proton from the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The subsequent aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable  $\alpha,\beta$ -unsaturated ketone system characteristic of chalcones.



[Click to download full resolution via product page](#)

Caption: Workflow for the Claisen-Schmidt condensation synthesis.

## Experimental Protocol: Synthesis of 2',4'-Dimethoxychalcone

This protocol outlines a standard laboratory procedure for the synthesis of 2',4'-dimethoxychalcone.

- **Preparation of Reaction Mixture:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2',4'-dimethoxyacetophenone in ethanol.
- **Catalyst Addition:** While stirring, add an aqueous solution of a strong base like sodium hydroxide (1-2 equivalents). Stir the mixture at room temperature for approximately 15 minutes to ensure the formation of the enolate.[7]
- **Aldehyde Addition:** Add 1 equivalent of benzaldehyde dropwise to the stirred solution at room temperature.[7]
- **Reaction Monitoring:** Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored effectively by thin-layer chromatography (TLC) using a suitable solvent system, such as ethyl acetate:n-hexane (3:7 v/v), to track the consumption of starting materials and the formation of the product.[2][7]
- **Work-up and Isolation:** Once the reaction is complete, pour the mixture into cold water or onto crushed ice. Acidify the mixture with dilute hydrochloric acid to neutralize the base and precipitate the crude product.[7]
- **Purification:** Collect the solid product by vacuum filtration and wash it with cold distilled water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline 2',4'-dimethoxychalcone.[7]

## Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound is a critical physicochemical parameter that profoundly impacts its utility in both laboratory research and clinical applications. For drug development, solubility in aqueous and lipid environments dictates a compound's absorption, distribution, metabolism,

and excretion (ADME) profile. Chalcones are generally characterized by poor water solubility and good solubility in many organic solvents.[8]

Table 2: Predicted and Observed Solubility

Solvent	Solubility	Significance in Research
Water	Low (Predicted)	Poor aqueous solubility can limit bioavailability for oral administration. Formulation strategies like nano-suspensions or co-solvents may be required.
DMSO	Soluble	A common solvent for preparing stock solutions for in vitro biological assays.[9]
Ethanol	Soluble	Often used as a recrystallization solvent for purification and is a common vehicle in some biological experiments.[7][8]
Chloroform, Dichloromethane, Ethyl Acetate	Soluble	Useful for extraction from reaction mixtures and for chromatographic purification. [9][10]

## Experimental Protocol: Determination of Solubility

A standard method to quantitatively determine solubility is the shake-flask method.

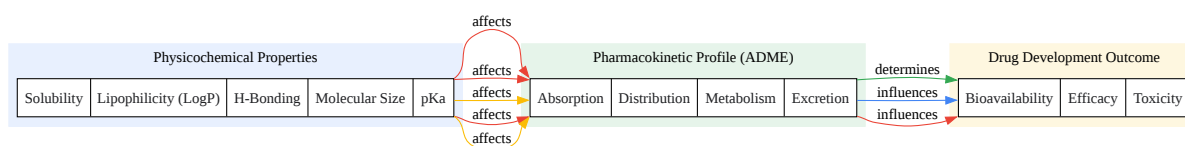
- **Preparation:** Add an excess amount of 2',4'-dimethoxychalcone to a known volume of the solvent of interest (e.g., phosphate-buffered saline for physiological relevance) in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

## Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures the differential solubility of a compound in a biphasic system of an immiscible lipid (typically n-octanol) and an aqueous phase. This parameter is a cornerstone of drug design, as it predicts a molecule's ability to cross biological membranes.

The computed XLogP3 value for 2',4'-dimethoxychalcone is 3.6.[5] This value suggests a significant degree of lipophilicity, which is favorable for membrane permeation. However, excessively high lipophilicity can lead to poor aqueous solubility, metabolic instability, and non-specific binding. The LogP of 3.6 is within a range often considered acceptable for oral drug candidates.



[Click to download full resolution via product page](#)

Caption: Relationship between physicochemical properties and drug development.

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. Each technique provides unique information about the molecular structure.

Table 3: Expected Spectroscopic Data for 2',4'-Dimethoxychalcone

Technique	Expected Characteristics	Rationale
$^1\text{H}$ NMR	<p>- Vinyl Protons: Two doublets in the downfield region (<math>\delta</math> 7-8 ppm) with a large coupling constant (<math>J \approx 15</math> Hz), confirming the trans-alkene configuration.[11] - Aromatic Protons: Complex multiplets corresponding to the protons on the two aromatic rings. - Methoxy Protons: Two distinct singlets around <math>\delta</math> 3.8-4.0 ppm, each integrating to 3 hydrogens.[11]</p>	Provides a map of the proton environment, confirming the presence of key functional groups and their connectivity.
$^{13}\text{C}$ NMR	<p>- Carbonyl Carbon: A characteristic peak in the highly deshielded region (<math>\delta</math> <math>\sim</math>190 ppm).[11][12] - Alkene Carbons: Signals for the <math>\alpha</math> and <math>\beta</math> carbons of the enone system. - Aromatic Carbons: Multiple signals in the aromatic region (<math>\delta</math> 110-160 ppm). - Methoxy Carbons: Signals around <math>\delta</math> 55-60 ppm.</p>	Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton.
IR ( $\text{cm}^{-1}$ )	<p>- C=O Stretch: Strong absorption band around 1650-1680 <math>\text{cm}^{-1}</math>.[11] - C=C Stretch (Alkene): Absorption band around 1550-1600 <math>\text{cm}^{-1}</math>.[11] - C-O Stretch (Ether): Bands in the 1200-1250 <math>\text{cm}^{-1}</math> region. [13] - Aromatic C-H Stretches: Typically observed above 3000 <math>\text{cm}^{-1}</math>.</p>	Confirms the presence of key functional groups (carbonyl, alkene, ether) based on their vibrational frequencies.

---

UV-Vis	Two primary absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic rings and the extended cinnamoyl system.[13]	Provides information about the conjugated electronic system of the molecule.
Mass Spectrometry	- Molecular Ion Peak: An $[M+H]^+$ ion at $m/z$ 269.1172 is expected in positive ion mode ESI-MS.[5] - Fragmentation: Characteristic fragmentation patterns include the loss of methyl radicals ( $CH_3$ ) from the methoxy groups and cleavage across the enone system.[5] [14]	Determines the molecular weight and provides structural information through analysis of fragmentation patterns.[13]

---

## Conclusion

2',4'-Dimethoxychalcone is a molecule with considerable therapeutic promise, particularly in the realm of oncology. This guide has detailed its core physicochemical properties, which are fundamental to its successful application in research and drug development. The lipophilic nature, defined by its LogP, suggests good membrane permeability, while its characteristic spectroscopic signature provides a reliable means of identification and quality control. The Claisen-Schmidt condensation remains the cornerstone of its synthesis, offering a versatile and scalable route to this and related chalcones. By understanding and applying the principles and protocols outlined herein, researchers are better equipped to unlock the full potential of this valuable chemical entity.

## References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5837330, 2',4'-Dimethoxychalcone. Retrieved March 7, 2026, from [\[Link\]](#)
- Patsnap. (2025, August 28). 2',4'-Dimethoxychalcone - Drug Targets, Indications, Patents - Patsnap Synapse. Retrieved March 7, 2026, from [\[Link\]](#)

- MDPI. (2024, February 20). Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Retrieved March 7, 2026, from [\[Link\]](#)
- Seo, Y. H. (2015). Discovery of 2',4'-dimethoxychalcone as a Hsp90 inhibitor and its effect on iressa-resistant non-small cell lung cancer (NSCLC). Archives of Pharmacal Research, 38(10), 1783-1788. [\[Link\]](#)
- National Center for Biotechnology Information. (2024, February 20). Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Retrieved March 7, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5953849, 2',4'-Dihydroxy-3,4-dimethoxychalcone. Retrieved March 7, 2026, from [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Synthesis, cytotoxicity evaluation and molecular docking studies on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivatives. Retrieved March 7, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). 2',4'-dihydroxy-3'-methoxychalcone. Retrieved March 7, 2026, from [\[Link\]](#)
- Chemsrvc. (2025, August 27). 4'-Hydroxy-2,4-dimethoxychalcone. Retrieved March 7, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5729232, 4'-Hydroxy-2,4-dimethoxychalcone. Retrieved March 7, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7152435, 2',4'-Dihydroxy-3',6'-dimethoxychalcone. Retrieved March 7, 2026, from [\[Link\]](#)
- Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl<sub>2</sub>/ EtOH. Retrieved March 7, 2026, from [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Natural 2',4'-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from *Chromolaena tacotana* Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 2. [pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf) [[pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf)]
- 3. [researchgate.net](https://www.researchgate.net/publication/31111111) [[researchgate.net](https://www.researchgate.net/publication/31111111)]
- 4. Discovery of 2',4'-dimethoxychalcone as a Hsp90 inhibitor and its effect on iressa-resistant non-small cell lung cancer (NSCLC) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 5. 2',4'-Dimethoxychalcone | C17H16O3 | CID 5837330 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/5837330)]
- 6. 2',4'-dimethoxychalcone | 1154-77-4 [[chemicalbook.com](https://www.chemicalbook.com/ChemicalBookProduct.aspx?id=1154774)]
- 7. [pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf) [[pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf)]
- 8. CAS 2373-89-9: 4,4'-Dimethoxychalcone | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com/)]
- 9. [pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf) [[pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf)]
- 10. [pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf) [[pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf)]
- 11. [benchchem.com](https://www.benchchem.com/) [[benchchem.com](https://www.benchchem.com/)]
- 12. [mdpi.com](https://www.mdpi.com/) [[mdpi.com](https://www.mdpi.com/)]
- 13. 2,4-Dimethoxy-2'-hydroxychalcone | Benchchem [[benchchem.com](https://www.benchchem.com/)]
- 14. [pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf) [[pdf.benchchem.com](https://pdf.benchchem.com/1154-77-4.pdf)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2',4'-Dimethoxychalcone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15319870/docs#an-in-depth-technical-guide-to-the-physicochemical-properties-of-2-4-dimethoxychalcone>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)